Pyridine-2,3-dicarboxamide
Overview
Description
Pyridine-2,3-dicarboxamide is an organic compound that belongs to the class of pyridine derivatives Pyridine itself is a six-membered aromatic heterocycle containing one nitrogen atom this compound features two carboxamide groups attached to the second and third positions of the pyridine ring
Mechanism of Action
Target of Action
Pyridine-2,3-dicarboxamide primarily targets G-quadruplexes (G4s), which are atypical nucleic acid structures involved in basic human biological processes . These structures are regulated by small molecules and are considered to have the best G4 specificity .
Mode of Action
The compound interacts with its targets by adopting a highly beneficial V-shape conformation, which maximizes the interaction with the target G4 . This interaction is significantly controlled by the selection of a solvent .
Biochemical Pathways
The compound affects the pathways related to G4 functions. It can directly damage G4 structures, activate multiple antitumor signaling pathways, including the typical cGAS-STING pathway and AIM2-ASC pathway, trigger a strong immune response, and lead to potent antitumor effects .
Pharmacokinetics
Pyridine scaffolds, in general, have been consistently incorporated in a diverse range of drug candidates approved by the fda (food and drug administration) . This suggests that they likely have favorable pharmacokinetic properties.
Result of Action
The compound’s action results in the stabilization of G4s compared to duplex DNA, with a preference for parallel structures . More interestingly, these ligands showed different capacities to selectively block DNA polymerization in a PCR-stop assay and to induce G4 conformation switches of hybrid h-Telo G4 .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors such as the solvent used. For instance, the detection of Al3+ and Fe3+ ions by nitrobenzoxadiazole bearing pyridine-2,6-dicarboxamide based chemosensors was found to be significantly controlled by the selection of a solvent .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridine-2,3-dicarboxamide typically involves the reaction of pyridine-2,3-dicarboxylic acid with ammonia or amine derivatives. One common method is the direct amidation of pyridine-2,3-dicarboxylic acid using ammonia in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. The choice of solvents and purification techniques, such as crystallization or chromatography, also plays a crucial role in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions: Pyridine-2,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-2,3-dicarboxylic acid.
Reduction: Reduction reactions can convert the carboxamide groups to amine groups.
Substitution: The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Pyridine-2,3-dicarboxylic acid.
Reduction: Pyridine-2,3-diamine.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Pyridine-2,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound is investigated for its potential as an enzyme inhibitor or as a building block for designing biologically active molecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and sensors, due to its ability to form stable complexes with metal ions.
Comparison with Similar Compounds
Pyridine-2,3-dicarboxamide can be compared with other pyridine dicarboxamide derivatives, such as pyridine-2,4-dicarboxamide, pyridine-2,5-dicarboxamide, and pyridine-2,6-dicarboxamide. Each of these compounds has unique properties and applications:
Pyridine-2,4-dicarboxamide: Known for its use in coordination chemistry and as a building block for pharmaceuticals.
Pyridine-2,5-dicarboxamide: Studied for its potential in materials science and as a ligand in metal-organic frameworks.
Pyridine-2,6-dicarboxamide: Widely used in the synthesis of coordination complexes and as a stabilizer for reactive species.
This compound stands out due to its specific positioning of carboxamide groups, which influences its reactivity and coordination behavior, making it a valuable compound in various research fields.
Properties
IUPAC Name |
pyridine-2,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-6(11)4-2-1-3-10-5(4)7(9)12/h1-3H,(H2,8,11)(H2,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVCXRMYJNMDTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342133 | |
Record name | Pyridine-2,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4663-94-9 | |
Record name | 2,3-Pyridinedicarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4663-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine-2,3-dicarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40342133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pyridine-2,3-dicarboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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